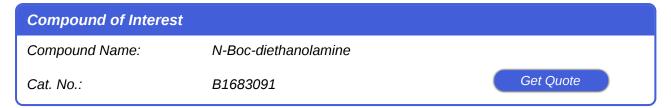


Spectroscopic Analysis of N-Boc-Diethanolamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-diethanolamine** (tert-Butyl N,N-bis(2-hydroxyethyl)carbamate), a versatile building block in organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **N-Boc-diethanolamine**. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.70	t	4H	-N-CH2-CH2-OH
~3.40	t	4H	-N-CH2-CH2-OH
~2.50	br s	2H	-ОН
1.45	S	9H	-C(CH3)3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~156.5	C=O (carbamate)
~79.5	-C(CH ₃) ₃
~60.5	-N-CH ₂ -CH ₂ -OH
~51.0	-N-CH ₂ -CH ₂ -OH
~28.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2975-2850	Medium-Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (carbamate)
~1400	Medium	C-H bend (alkane)
~1160	Strong	C-N stretch
~1050	Strong	C-O stretch (primary alcohol)



Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (amu)	lon	Notes
206.14	[M+H]+	Protonated molecular ion.[1]
228.12	[M+Na] ⁺	Sodium adduct.[1]
204.12	[M-H] ⁻	Deprotonated molecular ion.[1]
150.11	[M-56+H] ⁺	Loss of isobutylene from the Boc group.
132.08	[M-C4H9O+H]+	Loss of the tert-butoxy group.
104.07	[M-Boc+H] ⁺	Loss of the entire Boc group.

Note: The predicted NMR and IR data are based on the chemical structure of **N-Boc-diethanolamine** and typical values for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-diethanolamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- 1H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire the spectrum at 298 K.



- Use a standard single-pulse experiment with a 30° pulse angle.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Employ a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire the spectrum at 298 K.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
 Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As N-Boc-diethanolamine is a liquid at room temperature, a thin film
 can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or
 potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.



- Place the sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
- o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of N-Boc-diethanolamine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - \circ Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Operate the ESI source in both positive and negative ion modes to detect protonated/sodiated and deprotonated species, respectively.
 - Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500 amu.
- Data Processing: The instrument's software will process the raw data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-Boc-diethanolamine**.

Caption: Logical workflow for the spectroscopic analysis of **N-Boc-diethanolamine**.



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References

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